3-isobutyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
説明
3-Isobutyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a 3-isobutyl substituent at position 3 and a 1,2,4-oxadiazole ring substituted with an o-tolyl (2-methylphenyl) group at position 1. The oxadiazole moiety is linked to the quinazoline core via a methyl bridge.
特性
IUPAC Name |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14(2)12-26-21(27)17-10-6-7-11-18(17)25(22(26)28)13-19-23-20(24-29-19)16-9-5-4-8-15(16)3/h4-11,14H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGNDKNBCOUZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-isobutyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinazoline family and incorporates an oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a quinazoline core linked to an oxadiazole ring through a methyl group. The presence of the isobutyl substituent contributes to its unique chemical properties. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains and fungi. Specifically, compounds with oxadiazole rings have shown activity against:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus niger, Aspergillus clavatus .
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. The compound has been evaluated for its inhibitory effects on key cancer-related targets such as c-Met and VEGFR-2. Notably, certain derivatives exhibited:
- IC50 values ranging from 0.052 to 0.084 µM against c-Met and VEGFR-2 tyrosine kinases.
- Induction of apoptosis in cancer cell lines, particularly HCT-116 colorectal cells.
- A favorable safety profile with lower toxicity in normal cell lines compared to cancerous ones .
The mechanism by which 3-isobutyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione exerts its biological effects is multifaceted:
- Inhibition of Kinases : The compound interacts with the ATP-binding sites of c-Met and VEGFR-2, disrupting their signaling pathways which are crucial for tumor growth and metastasis.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
- Antimicrobial Mechanisms : The oxadiazole moiety may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism, contributing to its antimicrobial efficacy .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Antimicrobial Efficacy Study : A series of oxadiazole derivatives were synthesized and tested against multiple pathogens. Results indicated that compounds with halogen substitutions exhibited enhanced activity against both bacteria and fungi.
- Anticancer Screening : In vitro studies involving HCT-116 cells showed that specific derivatives led to significant reductions in cell viability compared to untreated controls, highlighting their potential as therapeutic agents.
Comparative Analysis
| Property | 3-isobutyl Compound | Similar Quinazoline Derivatives | Similar Oxadiazole Derivatives |
|---|---|---|---|
| Antimicrobial Activity | Moderate | High | Very High |
| Anticancer Activity | High | Moderate | Low |
| IC50 (c-Met/VEGFR-2) | 0.052 - 0.084 µM | Varies | N/A |
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of quinazoline-2,4-diones functionalized with oxadiazole-containing substituents. Below is a comparative analysis of structurally related analogs, highlighting substituent variations and their implications:
Comparative Data Table
Key Observations
The o-tolyl group on the oxadiazole ring (Target) provides moderate electron-donating effects due to the methyl group, contrasting with the electron-withdrawing 2-chlorophenyl () or electron-donating 4-methoxyphenyl (). These differences may influence receptor binding or metabolic stability.
Activity Correlations: Compounds with aryl-oxadiazole motifs (e.g., ) demonstrate antimicrobial and anti-mycobacterial activities. The thieno-pyrimidine analog () showed efficacy at 30 µg/ml against bacterial strains, suggesting the oxadiazole moiety contributes to target engagement. The piperidinyl-methyl substituent in highlights the role of nitrogen-containing side chains in anti-mycobacterial activity, though the Target lacks this feature.
Structural Divergence :
- The pyrimidine-2,4-dione core in differs from the quinazoline-2,4-dione scaffold of the Target, which may alter binding affinities due to ring size and electronic distribution.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis of quinazoline-2,4-dione derivatives typically involves cyclization reactions and functionalization of heterocyclic moieties. For the oxadiazole subunit, methods such as palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) can optimize yield and regioselectivity . The quinazoline core may be synthesized via nucleophilic substitution of 2-phenyl-3,1-benzoxazin-4(3H)-one with thiosemicarbazide, followed by cyclization with chloroacetic acid . Key considerations include solvent choice (e.g., ethanol or DMF), catalyst selection (e.g., Pd for cross-coupling), and temperature control to avoid side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural validation requires a combination of:
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for quinazoline-dione, C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
- ¹H/¹³C NMR to resolve substituent environments (e.g., isobutyl protons at δ 0.8–1.2 ppm, aromatic protons from o-tolyl and quinazoline at δ 7.0–8.5 ppm) .
- Mass spectrometry (ESI-TOF) for molecular ion confirmation and fragmentation analysis .
Q. How can solubility challenges be addressed during in vitro assays?
Solubility in polar solvents (e.g., DMSO, ethanol) can be enhanced via structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine) on the oxadiazole or quinazoline moieties. Solvatochromic studies using solvents with varying polarity indices (e.g., water, methanol, chloroform) can guide formulation choices .
Advanced Research Questions
Q. What computational methods are suitable for predicting electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model:
- Electron density distribution, highlighting nucleophilic/electrophilic sites on the oxadiazole and quinazoline rings .
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions and stability .
- Docking simulations (AutoDock Vina) to assess binding affinities with biological targets (e.g., enzymes or receptors) .
Q. How do substituents on the oxadiazole ring influence bioactivity?
The o-tolyl group at the 3-position of oxadiazole enhances lipophilicity, potentially improving membrane permeability. Comparative studies with analogs (e.g., replacing o-tolyl with p-tolyl or halogens) can reveal steric and electronic effects on activity. For example, bulkier substituents may hinder target binding, while electron-withdrawing groups (e.g., nitro) could modulate reactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell line variability. Standardized protocols include:
- Dose-response curves (IC₅₀/EC₅₀ calculations) across multiple replicates.
- Positive controls (e.g., known inhibitors) to validate assay sensitivity .
- Metabolite stability tests (e.g., microsomal incubation) to rule out rapid degradation .
Methodological Insights from Evidence
- Synthetic Optimization : Microwave-assisted synthesis reduces reaction times for heterocycle formation (e.g., triazoles and oxadiazoles) compared to conventional heating .
- Biological Screening : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria using agar diffusion or microdilution assays .
- Stability Analysis : Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC to identify labile bonds (e.g., ester or amide linkages in the quinazoline core) .
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